molecular formula C26H17NO6S B7755813 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide

9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B7755813
M. Wt: 471.5 g/mol
InChI Key: DAXURZCVCBGSIC-UHFFFAOYSA-N
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Description

The compound 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic molecule with potential applications in various scientific fields. Its structure comprises multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 9,10-dihydroanthracene-2-sulfonyl chloride with 9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

Uniqueness

Compared to similar compounds, 9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide exhibits unique structural features that enhance its reactivity and binding properties. The combination of multiple functional groups and aromatic rings provides a versatile platform for various applications.

Properties

IUPAC Name

9,10-dioxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)anthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6S/c28-21-6-3-7-23-24(21)20-12-14(8-11-22(20)33-23)27-34(31,32)15-9-10-18-19(13-15)26(30)17-5-2-1-4-16(17)25(18)29/h1-2,4-5,8-13,27H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXURZCVCBGSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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